![molecular formula C16H12Cl3NS2 B2695137 7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-90-3](/img/structure/B2695137.png)
7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7-Cl-DCBS-DHB) is a synthetic compound with a variety of potential applications in the medical and scientific research fields. 7-Cl-DCBS-DHB is synthesized from a variety of organic compounds, including 2,6-dichlorobenzylsulfanyl chloride and 7-chloro-2,3-dihydro-1,5-benzothiazepine. This compound has been studied for its potential applications in areas such as cancer research, drug delivery, and enzyme inhibition.
科学的研究の応用
Antiproliferative Activity
This compound has been found to have antiproliferative activity, which means it can inhibit cell growth. This is particularly useful in the context of cancer research, where the goal is often to stop the proliferation of cancer cells .
Inducing Apoptosis
Apoptosis is a process of programmed cell death that occurs in multicellular organisms. This compound has been found to induce apoptosis, which can be beneficial in treating diseases characterized by an over-proliferation of cells, such as cancer .
DNA/RNA Damage
This compound has been found to cause DNA and RNA damage. While this might sound harmful, it’s actually a useful property in the context of cancer treatment. Many cancer treatments work by damaging the DNA of cancer cells, which prevents them from dividing and growing .
Synthesis of Derivatives
This compound can be used as a starting point for the synthesis of a variety of derivatives. These derivatives can have a wide range of properties and potential applications, depending on the specific modifications made .
Antimicrobial Activity
Some derivatives of this compound have been found to have antimicrobial activity. This means they can kill or inhibit the growth of microorganisms, which makes them potentially useful in the development of new antibiotics .
Research and Education
Beyond its specific applications, this compound is also valuable for research and education purposes. It can be used in laboratory experiments to teach students about chemical reactions, and it can also be used in research to explore new potential applications .
特性
IUPAC Name |
7-chloro-4-[(2,6-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPWMVBZAEJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


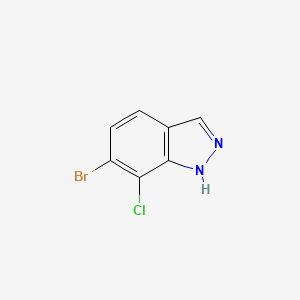


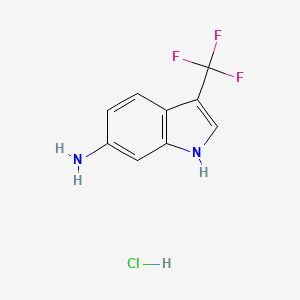
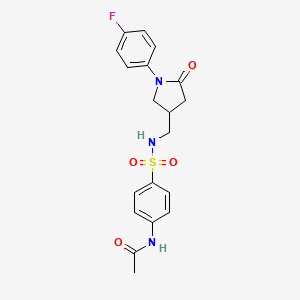
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)
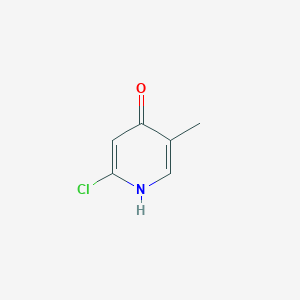
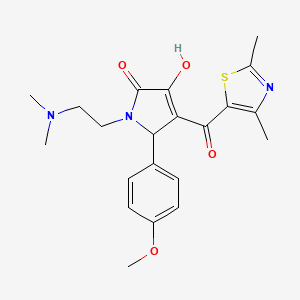
![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)